REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([O:11]CCCCC)=[O:10])=[CH:7][C:6]=1[NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)C>[CH3:3][O:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:0.1|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
pentyl 4-methoxy-3-pentylaminobenzoate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=O)OCCCCC)C=C1)NCCCCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Conc. hydrochloric acid was added
|
Type
|
WASH
|
Details
|
washed 3 times with saturated brine (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained crude crystals
|
Type
|
WASH
|
Details
|
by washing with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=O)O)C=C1)NCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 356 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |